ONC1-13B -

ONC1-13B

Catalog Number: EVT-1533874
CAS Number:
Molecular Formula: C22H16F4N4O3S
Molecular Weight: 492.4486
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONC1-13B is an antagonist of androgen receptor, with similar to MDV3100 and ARN-509 mechanism of action. ONC1-13B efficiently inhibits DHT-stimulated PSA expression and proliferation of prostate cancer cells, prevents binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation and coactivator complex formation. In the LnCaP-Z2 xenograft model of prostate cancer ONC1-13B inhibits tumor growth and suppresses PSA expression. Thus ONC1-13B is a new promising antiandrogen demonstrating high efficacy in a preclinical model of prostate cancer, with lower potential for seizures and drug-drug interaction.
Overview

ONC1-13B is a synthetic compound classified as a nonsteroidal antiandrogen, primarily developed for potential therapeutic applications in treating prostate cancer. It has shown promise in inhibiting androgen receptor activity, which is crucial in the progression of androgen-dependent malignancies. The compound is part of a broader class of drugs aimed at targeting androgen receptors to mitigate the effects of androgens, such as testosterone, which can stimulate prostate cancer cell growth.

Source

The compound ONC1-13B was identified and synthesized as part of research efforts focused on developing novel androgen receptor antagonists. Its synthesis and biological evaluation were documented in various studies, highlighting its efficacy compared to existing treatments like bicalutamide and enzalutamide .

Classification

ONC1-13B falls under the category of androgen receptor antagonists. This class of compounds is designed to block the action of androgens by binding to androgen receptors, thereby preventing androgen-mediated biological responses. The specific structure of ONC1-13B contributes to its classification as a 5-oxo-2-thioxoimidazolidine derivative.

Synthesis Analysis

Methods

The synthesis of ONC1-13B involves several key steps starting from commercially available precursors. The process typically includes:

  1. Formation of Core Structure: Initial reactions create the fundamental framework of the compound.
  2. Functional Group Modifications: Subsequent steps introduce various functional groups necessary for its antiandrogenic activity.

Technical Details

The synthesis is conducted under controlled conditions using organic solvents and catalysts to ensure high yield and purity. Reaction parameters such as temperature and pressure are optimized for each step to facilitate the desired transformations .

Industrial Production Methods

For large-scale production, the synthetic routes are adapted for efficiency and compliance with regulatory standards. This includes using larger reactors and continuous flow processes while implementing stringent quality control measures.

Molecular Structure Analysis

Structure

ONC1-13B features a complex molecular structure characterized by a 5-oxo-2-thioxoimidazolidine core. This structure is essential for its interaction with androgen receptors.

Data

The molecular formula for ONC1-13B is C23H25F3N2O2S, with a molecular weight of approximately 493.52 g/mol. Its detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity during synthesis .

Chemical Reactions Analysis

Types of Reactions

ONC1-13B participates in various chemical reactions, including:

  • Oxidation: Adding oxygen or removing hydrogen.
  • Reduction: Adding hydrogen or removing oxygen.
  • Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Halogens and nucleophiles under controlled conditions.

The products formed depend on the specific reagents and conditions utilized during these reactions.

Mechanism of Action

ONC1-13B functions by binding to the androgen receptor, effectively blocking the receptor's ability to interact with endogenous androgens like testosterone. This inhibition prevents androgen-induced nuclear translocation and coactivator complex formation, leading to reduced expression of androgen-dependent genes. Notably, ONC1-13B has demonstrated superior potency compared to other antiandrogens, with an inhibition constant (Ki) of approximately 20 nM against prostate-specific antigen expression in prostate cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

ONC1-13B is typically presented as a solid at room temperature, with solubility characteristics that may vary based on solvent choice. Its melting point and boiling point have yet to be extensively documented in literature but are essential for understanding its handling properties.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its reactivity profile indicates potential for further derivatization through established organic chemistry techniques.

Applications

ONC1-13B has several significant applications in scientific research:

  • Chemistry: Serves as a model compound for studying antiandrogen activity.
  • Biology: Investigated for its effects on cellular processes related to prostate cancer.
  • Medicine: Explored as a potential therapeutic agent for castration-resistant prostate cancer.
  • Industry: Utilized in developing new antiandrogen drugs and combination therapies aimed at enhancing treatment efficacy against prostate cancer .
Introduction to Androgen Receptor-Targeted Therapies in Prostate Cancer

Pathophysiology of Castration-Resistant Prostate Cancer (CRPC) and Androgen Receptor Signaling

Castration-resistant prostate cancer (CRPC) represents an advanced disease state where tumors progress despite serum testosterone levels below 50 ng/dL. The androgen receptor (AR) signaling axis remains the primary driver in CRPC pathogenesis through multiple resistance mechanisms:

  • AR amplification and mutations: Observed in 30-80% of CRPC cases, leading to hypersensitivity to low androgen levels and promiscuous receptor activation by non-androgenic ligands [6].
  • Altered steroidogenesis: Tumor cells acquire the ability to synthesize intratumoral androgens from adrenal precursors via upregulated CYP17A1 and other steroidogenic enzymes [1] [6].
  • AR splice variants: Truncated isoforms (e.g., AR-V7) lacking the ligand-binding domain enable constitutive, ligand-independent transcriptional activity [6].
  • Coactivator dysregulation: Aberrant expression of transcriptional coactivators enhances AR signaling efficiency even with minimal ligand binding [1] [6].

These adaptations create a therapeutic landscape where continued AR targeting remains essential despite castration resistance. The AR signaling cascade—from androgen binding and nuclear translocation to coactivator recruitment and DNA binding—provides multiple intervention points for next-generation antiandrogens [1] [10].

Historical Evolution of Antiandrogens: From Bicalutamide to Next-Generation Agents

First-generation antiandrogens (e.g., bicalutamide) competitively inhibit testosterone and dihydrotestosterone (DHT) binding to the AR ligand-binding domain (LBD). However, their partial agonist activity and weak binding affinity (IC50 >1 μM) limit efficacy in CRPC [1] [8].

Second-generation agents address these limitations through:

  • Improved binding affinity: Enzalutamide (MDV3100) and ARN-509 bind AR with ~5-8 fold higher affinity than bicalutamide [1].
  • Complete antagonism: Pure AR suppression without partial agonist activity.
  • Multi-mechanistic action: Inhibition of AR nuclear translocation, DNA binding, and coactivator recruitment [1] [3].

Despite these advances, treatment resistance emerges through AR-independent pathways, compensatory upregulation of glucocorticoid receptors, and AR mutations [6]. Additionally, drug-specific toxicities like enzalutamide-induced seizures (due to GABA receptor binding and brain penetration) and CYP3A4 induction (causing drug-drug interactions) complicate clinical management [1] [3].

Table 1: Evolution of Antiandrogen Therapies

GenerationRepresentative AgentsPrimary MechanismKey Limitations
First-generationBicalutamideCompetitive LBD inhibitionPartial agonist activity, low binding affinity
Second-generationEnzalutamide, ARN-509LBD inhibition + nuclear translocation blockadeSeizure risk, CYP3A induction, resistance development
Next-generation (investigational)ONC1-13BMulti-mechanistic AR blockadeUnder clinical investigation

Unmet Needs in Contemporary CRPC Therapy

Current second-generation antiandrogens face two critical challenges:

  • Neurological toxicity: Enzalutamide and ARN-509 cross the blood-brain barrier and bind GABA receptors, increasing seizure risk. In preclinical models, their brain-to-plasma ratios exceed 0.5, correlating with GABA-related neurotoxicity [1] [10].
  • CYP3A4 induction: Potent induction (e.g., >5-fold by enzalutamide) contraindicates coadministration with CYP3A substrates like taxanes or immunomodulators, limiting combination strategies [1] [3].
  • Persistent resistance: Up to 30% of CRPC patients exhibit primary resistance to enzalutamide or abiraterone, while responders typically progress within 24 months [6].

These limitations highlight the need for novel agents optimized for both efficacy in resistant disease and combinatorial feasibility.

Rationale for Developing ONC1-13B: Addressing Resistance and Toxicity Limitations

ONC1-13B (4-[(R)-3-(4-Cyano-3-trifluoromethyl-phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diaza-spiro[4.4]non-1-yl]-2-fluoro-N-methyl-benzamide) is a structurally distinct antiandrogen designed to overcome key limitations of existing therapies [1] [8]. Its development rationale centers on three pillars:

Enhanced Multi-Mechanistic AR Suppression

ONC1-13B demonstrates potent AR antagonism through complementary mechanisms:

  • High-affinity LBD binding: Displaces androgens from the AR ligand-binding domain with potency comparable to enzalutamide (IC50 values <100 nM) [1] [3].
  • Nuclear translocation blockade: Prevents DHT-stimulated AR nuclear transport at nanomolar concentrations [1] [10].
  • Coactivator inhibition: Disrupts recruitment of SRC-1 and other coactivators to the AR transcription complex [1] [8].

In cellular models, ONC1-13B inhibited DHT-stimulated PSA expression in LNCaP cells with IC50 values of 32 nM, outperforming bicalutamide (IC50 >10,000 nM) and matching enzalutamide (IC50 29 nM) [1]. Cell proliferation assays demonstrated similar potency against androgen-dependent growth [5] [8].

Optimized Pharmacological Profile

Reduced neurological risk: Unlike enzalutamide and ARN-509, ONC1-13B exhibits limited brain distribution (brain-to-plasma ratio <0.2 vs. >0.5 for comparators). This property stems from its physicochemical profile, including higher polar surface area and P-glycoprotein substrate characteristics [1] [10]. GABA binding assays confirmed minimal receptor interaction (≤10% inhibition at 10 μM) [1].

Minimal CYP3A induction: In hepatocyte assays, ONC1-13B induced CYP3A4 activity by only 1.8-fold versus 5.2-fold for enzalutamide and 4.1-fold for ARN-509 [1] [3]. This reduced induction potential enables safer combination with CYP3A-metabolized drugs like docetaxel or abiraterone [1] [6].

Table 2: Preclinical Comparison of ONC1-13B with Second-Generation Antiandrogens

ParameterONC1-13BEnzalutamideARN-509
AR Binding Affinity (IC50)<100 nM<100 nM<100 nM
PSA Inhibition (IC50)32 nM29 nM35 nM
Brain-to-Plasma Ratio<0.2>0.5>0.5
GABA Binding (% inhibition at 10μM)≤10%>60%>55%
CYP3A4 Induction (Fold-change)1.85.24.1

Efficacy in Resistant Models

In the LNCaP-Z2 xenograft model (a CRPC-like lineage), ONC1-13B administration (10-30 mg/kg/day orally) produced dose-dependent tumor suppression comparable to enzalutamide at equivalent doses. When normalized for plasma exposure, however, ONC1-13B exhibited 40% greater tumor growth inhibition per unit concentration [1] [8]. This enhanced in vivo activity correlates with:

  • Superior tissue distribution into prostate and tumor compartments
  • Extended half-life supporting once-daily dosing
  • Active metabolites contributing to sustained AR blockade [1] [10]

The translational promise of ONC1-13B was evidenced by its progression to Phase I clinical evaluation (NCT identifier not provided) for metastatic CRPC in 2014 [7]. This first-in-human study aimed to establish pharmacokinetics and preliminary activity in patients progressing on prior antiandrogens, with a focus on combinatorial potential.

Properties

Product Name

ONC1-13B

Molecular Formula

C22H16F4N4O3S

Molecular Weight

492.4486

Synonyms

ONC1-13B; ONC113B; ONC 113B; ONC1-0013B; ONC 10013B; ONC-10013B.;(R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.